2-(Perfluorodecyl)ethanol
CAS No.: 865-86-1
Cat. No.: VC20896334
Molecular Formula: C12H5F21O
Molecular Weight: 564.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865-86-1 |
|---|---|
| Molecular Formula | C12H5F21O |
| Molecular Weight | 564.13 g/mol |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol |
| Standard InChI | InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2 |
| Standard InChI Key | FLXYIZWPNQYPIT-UHFFFAOYSA-N |
| SMILES | C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
2-(Perfluorodecyl)ethanol, with the molecular formula C₁₂H₅F₂₁O and CAS Registry Number 865-86-1, is a fluorinated alcohol belonging to the class of per- and polyfluoroalkyl substances (PFAS). This compound features a long perfluorinated carbon chain attached to an ethyl group, imparting unique properties such as hydrophobicity and lipophobicity . Its structure consists of a two-carbon ethyl group linked to a perfluorodecyl chain, making it an interesting candidate for various industrial and research applications.
Chemical Behavior
The chemical behavior of 2-(Perfluorodecyl)ethanol is significantly influenced by its fluorinated structure. It can undergo typical alcohol reactions, such as esterification or etherification, which are crucial in developing derivatives with enhanced properties or functionalities. The presence of fluorine atoms enhances its thermal stability and chemical resistance, making it advantageous in many applications.
Chemical Reactions:
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Esterification: Reacts with carboxylic acids to form esters.
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Etherification: Can react with other alcohols in the presence of acid catalysts.
These reactions are significant for modifying its properties for specific uses.
Environmental Impact
Research on the biological activity of PFAS like 2-(Perfluorodecyl)ethanol indicates potential toxicity and environmental persistence . Studies have shown that these compounds may disrupt endocrine functions and exhibit bioaccumulation in living organisms due to their hydrophobic character .
Environmental Concerns:
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Bioaccumulation: Accumulates in biological tissues due to hydrophobicity.
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Endocrine Disruption: Potential impact on hormone regulation systems.
Applications
Despite concerns about environmental impact, this compound finds applications in various fields due to its unique properties:
Applications Overview:
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Industrial Uses: Leverages hydrophobicity for surface modification or coating materials.
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Research Applications: Used in studies related to membrane interactions and surface chemistry.
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Environmental Monitoring: Its persistence makes it useful as a marker for environmental contamination studies.
Synthesis Methods
The synthesis of this compound typically involves introducing fluorinated groups onto an organic backbone while maintaining the integrity of the alcohol functional group.
Synthesis Steps:
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Preparation of Perfluoroalkene Precursors
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Hydrogenation or Reduction Steps
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Alcohol Formation via Controlled Hydrolysis
These methods require controlled conditions for high yields and purity.
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